molecular formula C18H16BFO2S B13457580 (3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid

(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid

Cat. No.: B13457580
M. Wt: 326.2 g/mol
InChI Key: PAFIZYGDOKGOAS-UHFFFAOYSA-N
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Description

(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a complex aromatic structure, which includes a thiophene ring and a fluorophenyl group. The unique structural features of this compound make it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure involves the following steps:

    Preparation of the Boronic Acid Intermediate: The boronic acid intermediate can be synthesized by reacting an aryl halide with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

    Coupling Reaction: The boronic acid intermediate is then coupled with the desired aryl halide (in this case, 5-(4-fluorophenyl)thiophene-2-ylmethyl) under Suzuki-Miyaura coupling conditions. This involves the use of a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (such as toluene or ethanol) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: The compound can undergo reduction reactions to form the corresponding borane or borohydride derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

    Oxidation: Boronic esters and borates.

    Reduction: Borane and borohydride derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives of the aromatic rings.

Scientific Research Applications

(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form complex aromatic compounds.

    Biology: The compound is explored for its potential as a biochemical probe and in the development of fluorescent sensors.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The compound’s aromatic structure also allows it to participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a single phenyl ring.

    Thiophene-2-boronic Acid: Contains a thiophene ring attached to a boronic acid group.

    4-Fluorophenylboronic Acid: Features a fluorophenyl group attached to a boronic acid group.

Uniqueness

(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity enhances its reactivity and potential for diverse applications compared to simpler boronic acids.

Properties

Molecular Formula

C18H16BFO2S

Molecular Weight

326.2 g/mol

IUPAC Name

[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]boronic acid

InChI

InChI=1S/C18H16BFO2S/c1-12-2-5-15(19(21)22)10-14(12)11-17-8-9-18(23-17)13-3-6-16(20)7-4-13/h2-10,21-22H,11H2,1H3

InChI Key

PAFIZYGDOKGOAS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C)CC2=CC=C(S2)C3=CC=C(C=C3)F)(O)O

Origin of Product

United States

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